molecular formula C13H13F2NO B14026812 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole

3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B14026812
M. Wt: 237.24 g/mol
InChI Key: VKKLVQDSOANEOE-UHFFFAOYSA-N
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Description

3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms and a methoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to the combination of fluorine atoms and a methoxy group on the carbazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13F2NO

Molecular Weight

237.24 g/mol

IUPAC Name

3,3-difluoro-6-methoxy-1,2,4,9-tetrahydrocarbazole

InChI

InChI=1S/C13H13F2NO/c1-17-8-2-3-11-9(6-8)10-7-13(14,15)5-4-12(10)16-11/h2-3,6,16H,4-5,7H2,1H3

InChI Key

VKKLVQDSOANEOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC(CC3)(F)F

Origin of Product

United States

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